Hif-1|A-IN-6

Description

Hypoxia-inducible factor 1 (HIF-1) is a heterodimeric transcription factor composed of HIF-1α and HIF-1β subunits. Under normoxia, HIF-1α undergoes proteasomal degradation via hydroxylation by prolyl hydroxylases (PHDs) and subsequent binding to the von Hippel-Lindau (VHL) protein. In hypoxia, this degradation is inhibited, leading to HIF-1α stabilization and activation of genes promoting angiogenesis (e.g., VEGF), metabolic reprogramming (e.g., GLUT-1), and metastasis. Overexpression of HIF-1α correlates with poor prognosis in solid cancers, making it a critical therapeutic target .

Properties

Molecular Formula |

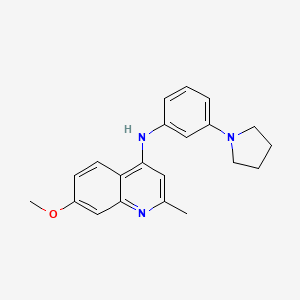

C21H23N3O |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

7-methoxy-2-methyl-N-(3-pyrrolidin-1-ylphenyl)quinolin-4-amine |

InChI |

InChI=1S/C21H23N3O/c1-15-12-20(19-9-8-18(25-2)14-21(19)22-15)23-16-6-5-7-17(13-16)24-10-3-4-11-24/h5-9,12-14H,3-4,10-11H2,1-2H3,(H,22,23) |

InChI Key |

JMHQZODOVQWZPX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)OC)NC3=CC(=CC=C3)N4CCCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hif-1|A-IN-6 typically involves multi-step organic synthesis. The exact synthetic route and reaction conditions can vary, but generally, it includes the following steps:

Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.

Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s inhibitory activity against HIF-1α.

Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also be developed to ensure consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Hif-1|A-IN-6 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Substitution: Various substitution reactions can be employed to introduce different substituents onto the core structure

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or amines .

Scientific Research Applications

Hif-1|A-IN-6 has a wide range of scientific research applications, including:

Cancer Research: It is used to study the role of HIF-1α in cancer progression and to develop potential cancer therapies

Metabolic Studies: The compound helps in understanding the metabolic reprogramming induced by hypoxia in various cell types

Drug Development: This compound serves as a lead compound for developing new drugs targeting HIF-1α for the treatment of diseases such as cancer, ischemic diseases, and metabolic disorders

Biological Research: It is used to investigate the molecular mechanisms of hypoxia response and the regulation of gene expression under low oxygen conditions

Mechanism of Action

Hif-1|A-IN-6 exerts its effects by inhibiting the activity of HIF-1α. The compound binds to HIF-1α, preventing its dimerization with HIF-1β and subsequent binding to the hypoxia response element (HRE) in the DNA. This inhibits the transcription of HIF-1α target genes involved in angiogenesis, metabolism, and cell survival .

Comparison with Similar Compounds

Comparison Table: Natural Inhibitors

| Compound | IC₅₀ (nM) | Mechanism | Trial Phase | Key Limitation | |

|---|---|---|---|---|---|

| HIF-1 | A-IN-6 | 15 | Dimerization blockade | Phase I | Limited long-term data |

| Picroliv | 10,000 | Transcriptional inhibition | Preclinical | Cytotoxicity | |

| Geldanamycin | 100 | Hsp90 inhibition | Phase II | Hepatotoxicity | |

| Manassantin A | 3 | Nuclear translocation blockade | Preclinical | Bioavailability issues |

EZN-2968

- Structure : Antisense oligonucleotide.

- Mechanism : Binds HIF-1α mRNA, reducing translation .

- Efficacy: Phase I trials show 40% HIF-1α reduction in renal carcinoma.

- Limitations : Poor tissue penetration and rapid clearance.

NCGC Compounds (e.g., NCGC00043898)

- Structure: Quinoxaline derivatives.

- Mechanism : Inhibits HIF-1α accumulation and VEGF secretion .

- Efficacy : 70% inhibition of HIF-1 activity at 1 µM.

- Limitations : Off-target effects on mTOR pathways.

Carborane Derivatives (Vo, Vi, Vk)

- Structure : Trisubstituted carboranes.

- Mechanism : Suppresses HIF-1 transcriptional activity without altering HIF-1α protein levels .

- Efficacy : Reduces CA9 mRNA by 90% at 50 nM.

- Limitations : Unclear metabolic stability.

Mechanistic and Clinical Insights

- mRNA vs. Protein Targeting : Natural inhibitors like picroliv act upstream (mRNA), while this compound and GA target protein stability or function. mRNA-targeting agents (e.g., EZN-2968) face challenges in delivery and specificity .

- Hypoxia Selectivity: this compound and carboranes maintain efficacy in hypoxic niches without harming normoxic tissues, unlike GA, which affects Hsp90 globally .

- Clinical Potential: this compound’s oral bioavailability and lack of CYP450 interactions position it favorably against hepatotoxic agents like GA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.